molecular formula C10H7ClN2O2 B1347195 2-Chloro-4-methyl-6-nitroquinoline CAS No. 54965-59-2

2-Chloro-4-methyl-6-nitroquinoline

Cat. No. B1347195
CAS RN: 54965-59-2
M. Wt: 222.63 g/mol
InChI Key: PTZXWOQFSDHSDM-UHFFFAOYSA-N
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Description

2-Chloro-4-methyl-6-nitroquinoline, also known as CMN, is a chemical compound commonly used in the laboratory for various applications. It is an organic compound with a molecular formula of C8H6ClN3O2. CMN is a yellow solid at room temperature and is soluble in organic solvents. It is a versatile compound with various applications in research and industry, including as a reagent, a dye, a catalyst, and a stabilizer.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Techniques : Research shows various methods for synthesizing compounds similar to 2-Chloro-4-methyl-6-nitroquinoline. For instance, a method involving Cyclization, Nitrification, and Chlorination was used for synthesizing 4-Chloro-6-methoxy-2-methyl-3-nitroquinoline, starting from 4-methoxyaniline. This method, characterized by simple operations and mild conditions, achieved a product yield of 85%, indicating potential applicability for this compound (Zhao, Lei, & Guo, 2017).
  • Structural Studies : The crystal structures of hydrogen-bonded co-crystals of compounds related to this compound, like 6-methylquinoline with chloro-nitrobenzoic acids, have been determined. These studies are crucial for understanding the molecular interactions and structural properties of such compounds (Gotoh & Ishida, 2020).

Potential Applications in Medicinal Chemistry

  • Antimicrobial Activity : A series of 2-chloro-6-methylquinoline hydrazone derivatives were synthesized and tested for antimicrobial activity. This suggests potential for derivatives of this compound in antimicrobial applications (Bawa, Kumar, Drabu, & Kumar, 2009).
  • Antimycotic Activity : Compounds like 2-Chloro-3-(2-nitro)ethyl- and (2-nitro)vinylquinolines, which are structurally related to this compound, have shown antimycotic activity against various microorganisms. This implies a potential for antimycotic applications of this compound (Cziáky, Kóródi, Frank, & Czink, 1996).

Biochemical Research

  • Nitroarene Reduction : Studies involving the reduction of nitroarenes, which include compounds like this compound, using formic acid in the presence ofa ruthenium catalyst have been conducted. This research highlights the potential for this compound in biochemical processes involving nitroarene reduction (Watanabe, Ohta, Tsuji, Hiyoshi, & Tsuji, 1984).

Organic Synthesis and Heterocyclic Chemistry

  • Synthesis of Heterocyclic Compounds : The synthesis of various heterocyclic compounds using precursors structurally similar to this compound, such as 4-chloro-2-methyl-3-nitroquinolines, has been explored. These studies provide insights into the versatility of such quinoline derivatives in the synthesis of complex heterocycles, indicating a similar potential for this compound in organic synthesis (Khodair, Abbasi, Ibrahim, Soliman, & El‐Ashry, 1999).

properties

IUPAC Name

2-chloro-4-methyl-6-nitroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClN2O2/c1-6-4-10(11)12-9-3-2-7(13(14)15)5-8(6)9/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTZXWOQFSDHSDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C=C(C=C2)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90316788
Record name 2-Chloro-4-methyl-6-nitroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90316788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

54965-59-2
Record name 54965-59-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=306852
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Chloro-4-methyl-6-nitroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90316788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 4-methylquinolin-2(1H)-one (11 g, 69 mmol) in concentrated sulfuric acid (100 mL) was added fuming nitric acid (2.7 mL, 80 mol). The temperature of the resulting solution rose to approximately 50°. The reaction mixture was heated at reflux for 1 h, cooled to r.t and carefully poured onto ice. The resulting precipitate was filtered, washed with ice cold water and ether, then dried under vacuum to provide a solid. A mixture of the solid (8.5 g) and phosphorous oxychloride (40 mL) was heated at 100° for 0.45 h at which time the volatiles were removed under vacuum. The residue was cooled in an ice bath. To the cooled mixture was carefully added water (50 mL). The resulting solids were filtered then washed with water and ether and then dried under vacuum to afford the product, MS: m/z 224 (MH+), which was used directly in the next step.
Quantity
11 g
Type
reactant
Reaction Step One
Quantity
2.7 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
[Compound]
Name
solid
Quantity
8.5 g
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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